

An In-depth Technical Guide to 1-Chloro-7-fluoroisoquinoline

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Compound of Interest

Compound Name: 1-Chloro-7-fluoroisoquinoline

Cat. No.: B079485

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic route, and potential biological significance of **1-Chloro-7-fluoroisoquinoline**. The information is curated for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Core Molecular Data

1-Chloro-7-fluoroisoquinoline is a halogenated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. Its functionalization with both a chloro and a fluoro group offers unique physicochemical properties that are of interest in the development of novel therapeutic agents.

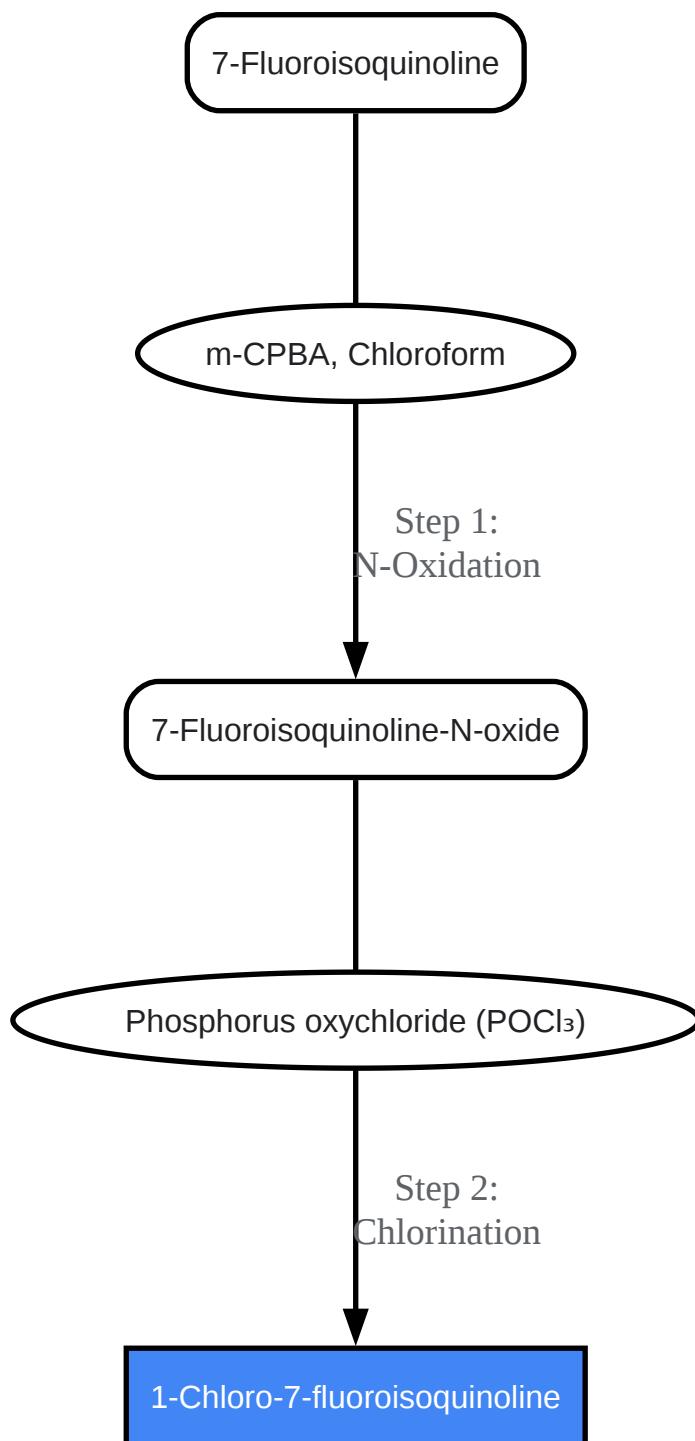
Property	Value	Source
Molecular Formula	C ₉ H ₅ ClFN	[Parchem]
Molecular Weight	181.59 g/mol	[Parchem]
CAS Number	630422-89-8	[Parchem]

Putative Synthesis of 1-Chloro-7-fluoroisoquinoline

While a specific, detailed experimental protocol for the synthesis of **1-Chloro-7-fluoroisoquinoline** is not readily available in the surveyed literature, a plausible synthetic route can be extrapolated from the well-established synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide.^[1] The proposed pathway involves the N-oxidation of 7-fluoroisoquinoline followed by chlorination.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **1-Chloro-7-fluoroisoquinoline**.



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A proposed two-step synthesis workflow for **1-Chloro-7-fluoroisoquinoline**.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoroisoquinoline-N-oxide

This protocol is adapted from the general procedure for N-oxidation of quinoline derivatives.

- Reaction Setup: In a round-bottom flask, dissolve 7-fluoroisoquinoline (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.
- Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at room temperature.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with the organic solvent used in the reaction.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-fluoroisoquinoline-N-oxide.

Step 2: Synthesis of **1-Chloro-7-fluoroisoquinoline**

This protocol is adapted from the synthesis of 1-chloroisoquinoline.[1]

- Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 7-fluoroisoquinoline-N-oxide (1.0 equivalent).
- Reagent Addition: Cool the flask in an ice bath and add phosphorus oxychloride (POCl_3) (excess, e.g., 5-10 equivalents) dropwise with stirring.
- Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours to overnight.[1]
- Work-up: After cooling to room temperature, carefully remove the excess POCl_3 by distillation under reduced pressure. Quench the residue by slowly adding it to crushed ice with vigorous stirring.

- Extraction: Extract the resulting aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude **1-Chloro-7-fluoroisoquinoline** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

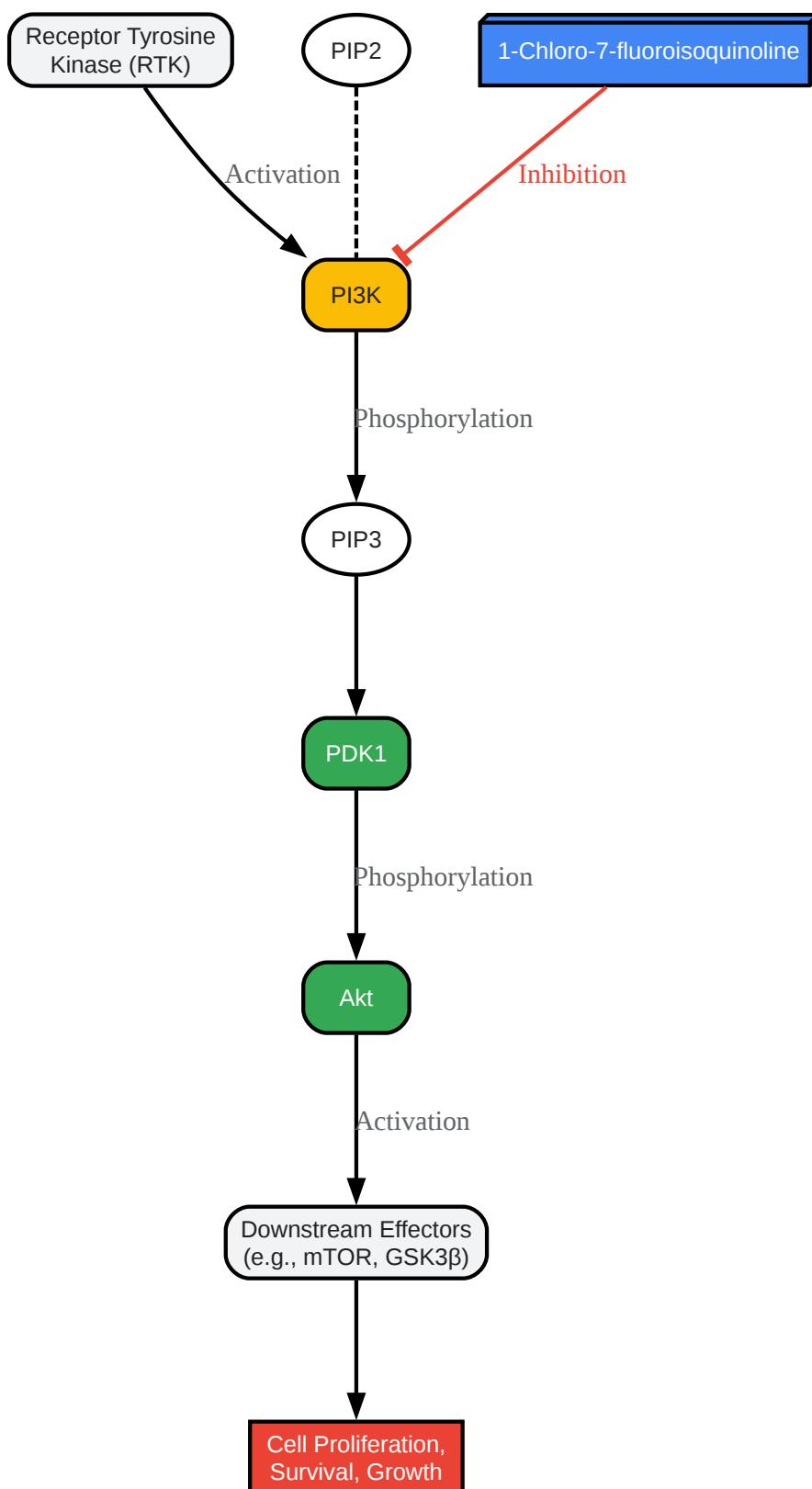
Potential Biological Significance and Therapeutic Applications

The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.^[2] The introduction of a chlorine atom at the 7-position of the quinoline ring, a related heterocyclic system, has been shown to be crucial for the anticancer activity of some compounds, with studies suggesting inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway.^{[2][3]}

Given these precedents, it is plausible that **1-Chloro-7-fluoroisoquinoline** could serve as a valuable intermediate or a lead compound for the development of novel anticancer agents targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt signaling pathway by **1-Chloro-7-fluoroisoquinoline**.



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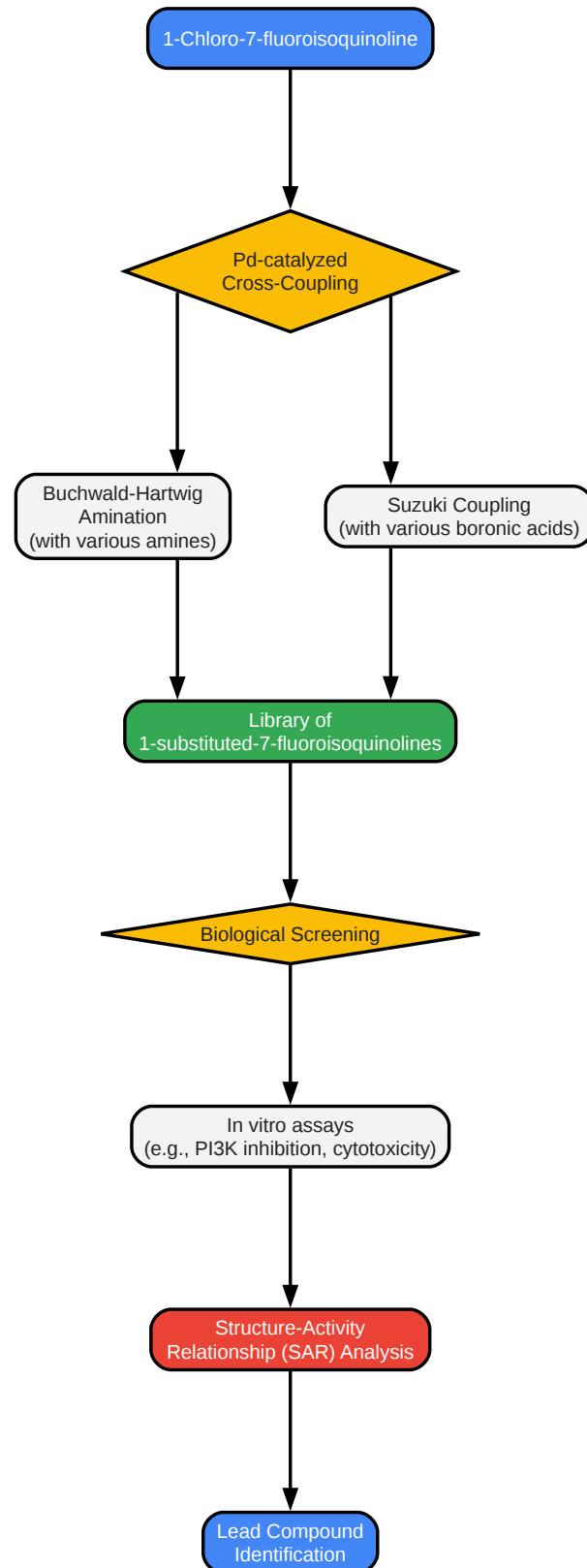
Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Further Investigation

As a substituted chloro-heterocycle, **1-Chloro-7-fluoroisoquinoline** is a prime candidate for further functionalization via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions would allow for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

General Workflow for Derivatization and Biological Screening

The following diagram outlines a general workflow for the chemical elaboration of **1-Chloro-7-fluoroisoquinoline** and subsequent biological evaluation.



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Workflow for derivatization and biological evaluation.

This guide provides a foundational understanding of **1-Chloro-7-fluoroisoquinoline**, offering a strong starting point for further research and development in the fields of organic synthesis and medicinal chemistry. The proposed synthetic route and potential biological targets are based on established chemical principles and pharmacological precedents, paving the way for the exploration of this and related compounds as novel therapeutic agents.

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